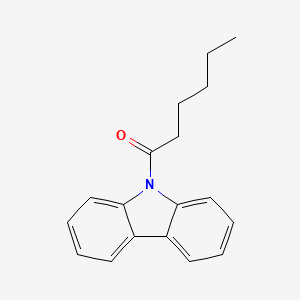
1-(9H-Carbazol-9-yl)hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-Carbazol-9-yl)hexan-1-one is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science. The compound features a carbazole moiety attached to a hexanone chain, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Carbazol-9-yl)hexan-1-one typically involves the reaction of 9H-carbazole with a hexanone derivative under specific conditions. One common method involves the use of sodium bis(trimethylsilyl)amide in tetrahydrofuran as a base to deprotonate the carbazole, followed by the addition of a hexanone derivative . The reaction is carried out under an inert atmosphere, such as argon, and at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(9H-Carbazol-9-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
1-(9H-Carbazol-9-yl)hexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(9H-Carbazol-9-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The carbazole moiety is known for its ability to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. Additionally, the compound’s ability to undergo redox reactions can modulate its activity in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound of 1-(9H-Carbazol-9-yl)hexan-1-one, known for its wide range of applications in organic electronics and pharmaceuticals.
1-(9H-Carbazol-9-yl)-2-chloroethanone: A similar compound with a chloroethanone moiety, used in the synthesis of various carbazole derivatives.
Uniqueness
This compound is unique due to its specific hexanone chain, which imparts distinct chemical and physical properties compared to other carbazole derivatives. This uniqueness makes it a valuable compound for specialized applications in materials science and organic electronics .
Properties
CAS No. |
65501-65-7 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
1-carbazol-9-ylhexan-1-one |
InChI |
InChI=1S/C18H19NO/c1-2-3-4-13-18(20)19-16-11-7-5-9-14(16)15-10-6-8-12-17(15)19/h5-12H,2-4,13H2,1H3 |
InChI Key |
QUCYAIGMXYBUAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















